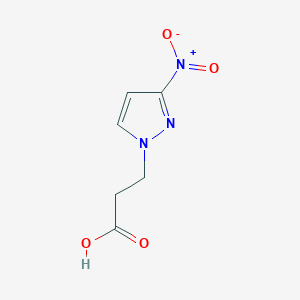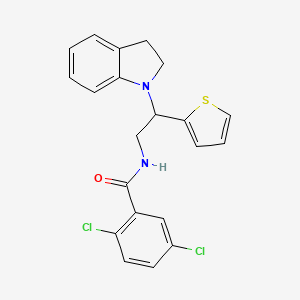
4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide is a multi-substituted pyrazolecarboxamide. This compound is known for its role as an intermediate in the synthesis of sildenafil, a well-known medication used to treat erectile dysfunction . It is a member of the pyrazole family and has a molecular formula of C8H14N4O .
Preparation Methods
The synthesis of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with 1-methyl-3-propylpyrazole-5-carboxylic acid ethyl ester as the raw material. This compound undergoes bromination followed by amination to yield the desired product . The reaction conditions often require specific reagents and controlled environments to ensure high purity and yield.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of automated reactors, continuous flow systems, and advanced purification techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common conditions for these reactions include controlled temperatures, specific solvents (e.g., chloroform, ethyl acetate, methanol), and catalysts to drive the reactions efficiently . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit phosphodiesterase 1, which plays a role in various physiological processes . Additionally, its antibacterial properties suggest it may interfere with bacterial cell wall synthesis or other critical pathways .
Comparison with Similar Compounds
4-Amino-N-methyl-1-propyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide: Another pyrazole derivative with similar structural features.
4-Amino-1-methyl-3-propylpyrazole-5-carboxamide hydrochloride: A hydrochloride salt form used in different applications.
The uniqueness of this compound lies in its specific substitution pattern and its role as a critical intermediate in the synthesis of sildenafil .
Properties
IUPAC Name |
4-amino-N-methyl-2-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-4-12-7(8(13)10-2)6(9)5-11-12/h5H,3-4,9H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNMGSBAOKGESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2465480.png)
![4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide](/img/structure/B2465481.png)

![6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2465483.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2465485.png)
![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2465486.png)

![3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B2465492.png)


